4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
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Overview
Description
4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is a heterocyclic compound that combines the structural features of imidazole and pyridine rings with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid typically involves the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the benzoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[4,5-c]pyridine ring, which is then further functionalized to introduce the benzoic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids .
Scientific Research Applications
4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
- 2-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
- 3-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid
- 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzoic acid
Comparison: 4-(1H-Imidazo[4,5-c]pyridin-2-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
113296-37-0 |
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Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-(3H-imidazo[4,5-c]pyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)(H,17,18) |
InChI Key |
VFNQUSRGVSPQPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)C(=O)O |
Origin of Product |
United States |
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